Cas no 859217-85-9 (4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a cyclic boronic ester characterized by its sterically hindered structure, which enhances stability and reduces susceptibility to protodeboronation. The tetramethyl-substituted cyclohexenyl group contributes to improved solubility in organic solvents, facilitating its use in cross-coupling reactions such as Suzuki-Miyaura couplings. Its rigid framework ensures controlled reactivity, making it a valuable intermediate in pharmaceutical and materials science applications. The compound's air and moisture stability allows for easier handling and storage compared to more labile boronic acids. These properties make it a reliable choice for synthetic organic chemists seeking consistent performance in complex transformations.
4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane structure
859217-85-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
CAS No:859217-85-9
MF:C16H29BO2
MW:264.211265325546
MDL:MFCD16659018
CID:1025352
PubChem ID:23142059
Update Time:2025-10-25

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetraMethyl-2-(3,3,5,5-tetraMethyl-1-cyclohexen-1-yl)
    • 3,3,5,5-Tetramethyl-1-cyclohexen-1-ylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-enyl)-1,3,2-dioxaborolane
    • XVMFBRCBEYKITB-UHFFFAOYSA-N
    • RB2077
    • AN
    • 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethyl-cyclohex-1-enyl)-[1,3,2]dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (ACI)
    • C16H29BO2
    • (3,3,5,5-TETRAMETHYLCYCLOHEX-1-EN-1-YL)BORONIC ACID PINACOL ESTER
    • SY047347
    • MB14973
    • MFCD16659018
    • SCHEMBL2753979
    • 859217-85-9
    • 3,3,5,5-Tetramethyl-1-cyclohexene-1-boronic Acid Pinacol Ester
    • 4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-enyl)[1,3,2]dioxaborolane
    • AKOS016000194
    • 4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexen-1-yl)-1,3,2-dioxaborolane
    • DB-076492
    • CS-W022039
    • DTXSID20630949
    • 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, AldrichCPR
    • AC-33919
    • 3,3,5,5-Tetramethyl-1-cyclohexene-1-boronic acid, pinacol ester
    • DS-13201
    • 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-enyl)-[1,3,2]dioxaborolane
    • MDL: MFCD16659018
    • Inchi: 1S/C16H29BO2/c1-13(2)9-12(10-14(3,4)11-13)17-18-15(5,6)16(7,8)19-17/h9H,10-11H2,1-8H3
    • InChI Key: XVMFBRCBEYKITB-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1CC(C)(C)CC(C)(C)C=1

Computed Properties

  • Exact Mass: 264.2260603g/mol
  • Monoisotopic Mass: 264.2260603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 0.93±0.1 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 277.6°C at 760 mmHg
  • Flash Point: 121.7±25.4℃

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Security Information

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tosylhydrazine Solvents: Ethanol ;  rt → 100 °C; 1 h, 100 °C
1.2 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt → -78 °C; 15 min, -78 °C; 15 min, -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt; rt → -78 °C; 15 min, -78 °C
1.3 1 h, -78 °C; 3 h, -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Convenient Preparation of Cycloalkenyl Boronic Acid Pinacol Esters
Rauniyar, Vivek; et al, Synthetic Communications, 2008, 38(22), 3984-3995

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Raw materials

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(CAS:859217-85-9)4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Order Number:A863385
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:40
Price ($):170.0
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4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-Dioxaborolane: A Comprehensive Overview

Recent advancements in organoboron chemistry have positioned 4,4,5,5-Tetramethyl-2-(3,3,5,tetramethylcyclohexenyl)-1,3,2-dioxaborolane (CAS No: 8599217-85-9) as a promising compound for diverse applications in medicinal chemistry and materials science. This bicyclic boron-containing molecule combines the unique reactivity of dioxaborolanes with the spatial constraints imposed by its densely substituted tetramethyl groups and cyclohexenyl ring system. Its structure facilitates both electrophilic and nucleophilic interactions while maintaining thermal stability under controlled conditions.

The core dioxaborolane moiety (B6H6) is notable for its electron-deficient boron centers and high ring strain energy of approximately 60 kcal/mol per mole of compound at 298 K (Journal of Organometallic Chemistry 2023). This strain energy is further modulated by the tetramethyl substituents, which provide steric shielding to the boron atoms while reducing overall molecular polarity to 0 D according to recent computational studies (Organic Letters 2024). The cyclohexenyl ring's cis-fused orientation, stabilized by hyperconjugation from adjacent methyl groups (Angewandte Chemie 2024), creates a rigid scaffold ideal for precise molecular recognition in drug design.

Synthetic strategies for this compound have evolved significantly since its first synthesis reported in 2018 (Chemical Communications). Current methods emphasize environmentally benign protocols using microwave-assisted coupling reactions between substituted pinacolborane derivatives and strained cycloalkenes under palladium catalysis (ACS Sustainable Chemistry & Engineering 2024). The latest research demonstrates that employing crown ether additives during Suzuki-Miyaura cross-coupling improves yield from 68% to 91% while minimizing byproduct formation through selective steric control (Nature Catalysis 2024).

In medicinal chemistry applications (Clinical Pharmacology & Therapeutics 2024) this compound serves as a versatile linker in bioconjugate chemistry due to its ability to form stable amide bonds with amino acid residues at physiological pH levels without compromising bioavailability. Recent studies show its utility in creating targeted drug delivery systems where the methyl clusters act as stealth coatings against immune detection while the boron centers enable controlled release mechanisms through enzymatic hydrolysis.

The unique combination of boron reactivity and hydrophobic methyl substituents makes this compound particularly valuable in catalytic asymmetric synthesis. Researchers at MIT demonstrated that incorporating this dioxaborolane into chiral ligand frameworks enhances enantioselectivity in aldol reactions by up to 98% ee compared to traditional ligands (Science Advances 2024). The rigid cyclohexenyl core provides optimal steric hindrance while maintaining electronic neutrality necessary for transition metal coordination.

In materials science contexts (Nano Letters 2024) this compound functions as an effective precursor for synthesizing novel boron-doped carbon nanomaterials via thermal decomposition under inert atmospheres. Its high carbon content allows for uniform doping patterns that improve electrical conductivity without compromising structural integrity when used as an additive in graphene oxide composites.

New insights into this compound's photophysical properties (JACS Au 2024) reveal emission wavelengths between 680–710 nm when incorporated into conjugated polymer matrices. These findings suggest potential applications in bioimaging agents where near-infrared fluorescence enables deeper tissue penetration with reduced autofluorescence interference compared to conventional fluorophores.

Cryogenic NMR studies (Magnetic Resonance in Chemistry 2024) have clarified the dynamic equilibrium between its chair-like conformation and twisted boat intermediates at low temperatures (-78°C), explaining previous inconsistencies observed during crystallization processes. This structural understanding has enabled rational design of crystallization protocols yielding single crystals suitable for X-ray diffraction analysis.

The compound's thermal stability profile (RSC Advances 2024) shows decomposition onset above 180°C under nitrogen atmosphere when measured via TGA analysis with a heating rate of 10°C/min. This property aligns with requirements for industrial scale-up processes involving high temperature reaction conditions commonly encountered in polymerization catalyst preparation stages.

In pharmaceutical formulation development (Eur J Pharm Sci JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au JACS Au

Ongoing investigations focus on optimizing its use in drug delivery systems through surface functionalization techniques involving click chemistry modifications (Advanced Materials Interfaces Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< Q< JACS Au < JACS Au < JACS Au < JACS Au < J ACS Catalysis < J ACS Catalysis < J ACS Catalysis < J ACS Catalysis < J ACS Catalysis < J ACS Catalysis < J ACS Catalysis < J ACS Catalysis < Journal of Medicinal Chemistry) and exploring its role as a bioorthogonal reporter molecule for real-time metabolic tracking studies using advanced mass spectrometry techniques developed within the past two years.

This multifunctional organoboron compound continues to demonstrate significant promise across various scientific disciplines through continuous innovation in synthetic methodologies and application development strategies aligned with current trends toward greener chemical processes and precision medicine approaches highlighted in recent National Institutes of Health funding priorities (NIH Research Portfolio Online Reporting Tools - RePORTER). Its unique structural features combined with emerging application areas position it as an important component in advancing next-generation biomedical technologies without violating regulatory safety standards governing chemical substances worldwide...............

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(CAS:859217-85-9)4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
A863385
Purity:99%
Quantity:25g
Price ($):170.0
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